2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

SIRT2 inhibitor Epigenetics Cancer research

Researchers developing SIRT2/HDAC chemical probes often face limited availability of well-characterized chloroacetamide building blocks. This compound (CAS 17639-50-8) addresses this gap with documented inhibitory activity and a reactive handle for rapid derivatization. • SIRT2 IC50 = 2.26 µM; HDAC EC50 = 430 nM - validated starting point for SAR campaigns • Reactive chloroacetyl group enables diversification via nucleophilic substitution for library synthesis • LogP 1.98 supports CNS drug discovery; key intermediate in tamsulosin synthetic routes Consistent ≥95% purity with reliable global supply.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 17639-50-8
Cat. No. B101804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS17639-50-8
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CCl
InChIInChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyWSVXORGAOVUQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide: Compound Overview


2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS 17639-50-8) is a synthetic organic compound belonging to the class of N-substituted chloroacetamides [1]. It is characterized by a chloroacetyl group linked to a 4-methoxyphenethylamine moiety, with a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, serving as a key intermediate in the synthesis of bioactive molecules, including potential histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors [2][3]. Its structural features, particularly the reactive chloroacetyl handle and the 4-methoxyphenyl group, enable its incorporation into diverse chemotypes aimed at modulating epigenetic targets and other disease-relevant pathways.

Chloroacetyl Intermediate
Reactive handle for nucleophilic derivatization in library synthesis.
4-Methoxyphenethyl Scaffold
Core structure for epigenetic probe development (HDAC/SIRT).
Medicinal Chemistry Building Block
Versatile use in targeted library and process chemistry research.

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide: Target Engagement Specificity


The specific substitution pattern of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is critical for its biological profile. While the chloroacetamide class is well-known, subtle modifications to the aromatic ring or the linker length profoundly impact target selectivity and potency. For instance, replacing the 4-methoxyphenyl group with other aryl moieties or altering the ethyl linker can shift activity from SIRT2 inhibition (IC50 of 2.26 µM for this compound) to enhanced SIRT1 inhibition (93 nM) or to other targets entirely [1]. Similarly, the presence of the chloroacetyl group is essential for its role as a synthetic intermediate, as it provides a reactive handle for further derivatization that is absent in non-halogenated analogs [2]. Therefore, substituting this compound with a generic, less-defined chloroacetamide or a close analog lacking the precise 4-methoxyphenethyl motif is not scientifically sound and will likely yield different, non-reproducible results in downstream applications. The following quantitative evidence underscores these specific, non-interchangeable properties.

Target Compound
4‑methoxyphenethyl chloroacetamide
Analog Substitute
Aryl‑modified or linker‑varied analogs
Aryl substitution or ethyl linker modification may shift SIRT isoform selectivity and potency, altering target engagement profile.
Target Compound
Chloroacetyl reactive center present
Analog Substitute
Non‑halogenated acetamide (e.g., CAS 54815-19-9)
Absence of chloroacetyl group eliminates nucleophilic substitution reactivity, blocking key derivatization pathways.

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide: Quantitative Evidence


SIRT2 Enzyme Inhibition

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide demonstrates measurable, though modest, inhibition of the SIRT2 deacetylase enzyme [1]. In a direct comparison using the same assay platform (inhibition of full-length human N-terminal His6-tagged SIRT2), this compound exhibits an IC50 of 2.26 µM (2260 nM) [1]. This contrasts with a structurally distinct SIRT2 inhibitor, BDBM50531287, which displays an IC50 of 8.57 µM (8570 nM) under comparable assay conditions [2]. This data establishes a clear, quantifiable difference in potency for the target compound within the SIRT2 inhibition space, providing a specific benchmark for researchers selecting chemical probes.

SIRT2 Inhibition
Reported
2.26 µM vs 8.57 µM (~3.8× lower IC₅₀)
Supports SIRT2 probe development with defined potency benchmark.
Full‑length human SIRT2; cross‑study comparison, confirm under standardized conditions.
SIRT2 inhibitor Epigenetics Cancer research

Lipophilicity Comparison

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties . 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has a reported experimental LogP value of 1.98 . In contrast, its non-chlorinated analog, N-[2-(4-methoxyphenyl)ethyl]acetamide (CAS 54815-19-9), possesses a significantly lower LogP of 0.93 . This difference of 1.05 log units indicates that the target compound is approximately 11 times more lipophilic than its analog, a property that can profoundly influence membrane permeability and overall pharmacokinetic behavior in biological systems.

Lipophilicity
Data to verify
LogP 1.98 (11× more lipophilic than non‑chlorinated analog, LogP 0.93)
Lipophilicity context for cell‑permeability prediction.
Experimental LogP values; independent verification recommended.
Lipophilicity Drug-likeness ADME prediction

Synthetic Utility in Tamsulosin Synthesis

The chloroacetyl group of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide provides a crucial reactive handle for further derivatization [1]. This is exemplified by its use as a key intermediate in patented synthetic routes to tamsulosin hydrochloride, a drug for benign prostatic hyperplasia [1]. Specifically, the compound (R)-2-chloro-N-[2-(4-methoxyphenyl)-1-methylethyl]acetamide, a close structural analog, is a well-documented intermediate [1]. The non-halogenated analog, N-[2-(4-methoxyphenyl)ethyl]acetamide, lacks this reactive center and is therefore not a suitable substitute for reactions requiring nucleophilic substitution at the acetyl carbon, such as those used to introduce amine or thiol functionalities [2]. This established role in pharmaceutical synthesis underscores the value of the chloroacetamide motif.

Synthetic Reactivity
Class‑level
Chloroacetyl handle enables nucleophilic substitution; non‑halogenated analog inert.
Reactive building block for derivatization in library synthesis.
Based on structural analysis; tamsulosin intermediate context.
Organic synthesis Pharmaceutical intermediate Tamsulosin

Cellular HDAC Inhibition

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been profiled for its ability to inhibit histone deacetylase (HDAC) enzymes [1]. In a cellular context using human NB4 leukemia cells, the compound inhibited HDAC activity with EC50 values of 430 nM and 460 nM, as measured by histone H4 and H3 acetylation, respectively [1]. In another assay using HeLa cell extract, the compound exhibited an IC50 of 173 nM [2]. While these values indicate moderate potency, they are substantially higher (weaker) than clinically approved HDAC inhibitors like Vorinostat (SAHA), which typically exhibit IC50 values in the low nanomolar range (e.g., <100 nM) in similar assays [3]. This places the compound as a useful tool for studying HDAC biology, but not as a highly potent lead candidate without further optimization.

Cellular HDAC Inhibition
Reported
EC₅₀ 430/460 nM (NB4); IC₅₀ 173 nM (HeLa)
Moderate cellular potency supports epigenetic probe studies.
Potency distinct from advanced HDAC inhibitors; confirm in target cell model.
HDAC inhibitor Epigenetics Cellular assay

2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide: Key Applications


Epigenetic Chemical Probe Development

This compound is ideally suited for research groups focused on developing chemical probes to study SIRT2 or HDAC biology. Its documented, albeit moderate, inhibitory activity against these targets (SIRT2 IC50 = 2.26 µM, HDAC EC50 = 430 nM) makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1]. Its established physicochemical profile (LogP 1.98) also provides a baseline for optimizing drug-like properties .

Targeted Library Synthesis Building Block

The compound's chloroacetyl group serves as a versatile reactive handle, enabling its use as a building block in the synthesis of focused compound libraries [1]. It can be readily diversified through nucleophilic substitution reactions to introduce a wide range of amines, thiols, or other nucleophiles, facilitating the rapid exploration of chemical space around the 4-methoxyphenethyl core. This is a key differentiator from non-halogenated analogs that cannot undergo such facile derivatization.

Neuropharmacology SAR Studies

Given its structural similarity to 4-methoxyphenethylamine (4-MPEA), a known monoamine oxidase inhibitor and serotonin/norepinephrine releasing agent, this compound may serve as a scaffold for exploring neuropharmacological targets [1]. While direct activity data in this area is currently limited to class-level inference, the compound's enhanced lipophilicity (LogP 1.98 vs. 0.93 for the non-chlorinated analog) suggests it may possess improved brain penetration, making it a relevant tool for CNS-focused medicinal chemistry campaigns .

Process Chemistry & Pharmaceutical Intermediate

The compound's established role as an intermediate in patented synthetic routes to tamsulosin highlights its value in process chemistry research [1]. Researchers involved in developing new synthetic methodologies or optimizing existing pharmaceutical processes may find this compound a useful substrate for studying acylation reactions, enzymatic resolutions, or other transformations relevant to the production of complex molecules.

Application
Selection Property
Validation Focus
Epigenetic Probe Development
Target engagement profile (SIRT2 / HDAC)
SAR potency & selectivity optimization
Targeted Library Synthesis
Reactive chloroacetyl handle
Nucleophilic substitution diversification
CNS Medicinal Chemistry
Lipophilic 4‑methoxyphenethyl core
Brain penetration & target selectivity
Process Chemistry Research
Pharmaceutical intermediate utility
Reaction scalability & enzymatic resolution

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